molecular formula C19H16N2O4S2 B2373840 (Z)-N-(4-(5-(4-hydroxy-3-methoxybenzylidene)-4-oxo-2-thioxothiazolidin-3-yl)phenyl)acetamide CAS No. 868147-84-6

(Z)-N-(4-(5-(4-hydroxy-3-methoxybenzylidene)-4-oxo-2-thioxothiazolidin-3-yl)phenyl)acetamide

Numéro de catalogue: B2373840
Numéro CAS: 868147-84-6
Poids moléculaire: 400.47
Clé InChI: RPSOGLMPNJYZCH-YVLHZVERSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

(Z)-N-(4-(5-(4-hydroxy-3-methoxybenzylidene)-4-oxo-2-thioxothiazolidin-3-yl)phenyl)acetamide is a thiazolidinone derivative characterized by a 4-oxo-2-thioxothiazolidine core. The Z-configuration of the benzylidene group at position 5 and the acetamide substituent at the N3 position define its structural uniqueness. Thiazolidinones are known for diverse pharmacological applications, including antimicrobial, antiviral, and anti-inflammatory activities, making this compound a candidate for further therapeutic exploration.

Propriétés

IUPAC Name

N-[4-[(5Z)-5-[(4-hydroxy-3-methoxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]phenyl]acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H16N2O4S2/c1-11(22)20-13-4-6-14(7-5-13)21-18(24)17(27-19(21)26)10-12-3-8-15(23)16(9-12)25-2/h3-10,23H,1-2H3,(H,20,22)/b17-10-
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RPSOGLMPNJYZCH-YVLHZVERSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=CC=C(C=C1)N2C(=O)C(=CC3=CC(=C(C=C3)O)OC)SC2=S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=O)NC1=CC=C(C=C1)N2C(=O)/C(=C/C3=CC(=C(C=C3)O)OC)/SC2=S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H16N2O4S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

400.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Activité Biologique

(Z)-N-(4-(5-(4-hydroxy-3-methoxybenzylidene)-4-oxo-2-thioxothiazolidin-3-yl)phenyl)acetamide is a complex organic compound notable for its potential biological activities. This compound features a thioxothiazolidin ring, which is known for its reactivity and ability to interact with various biological targets. Recent studies have highlighted its anti-inflammatory, antimicrobial, and anticancer properties, making it a subject of interest in medicinal chemistry.

Structural Characteristics

The molecular formula of this compound is C18H18N2O6S2C_{18}H_{18}N_{2}O_{6}S_{2}, and it possesses a unique structure that allows for diverse interactions with biological systems. The presence of the hydroxy and methoxy groups enhances its reactivity and potential therapeutic effects.

Biological Activity Overview

Research indicates that (Z)-N-(4-(5-(4-hydroxy-3-methoxybenzylidene)-4-oxo-2-thioxothiazolidin-3-yl)phenyl)acetamide exhibits significant biological activities:

  • Anti-inflammatory Properties :
    • This compound has been studied for its ability to inhibit matrix metalloproteinases (MMPs), which are enzymes involved in the degradation of extracellular matrix components. Inhibition of MMPs can lead to reduced inflammation and tissue remodeling.
  • Antimicrobial Activity :
    • Similar compounds have shown promising results against various bacterial strains, surpassing the efficacy of traditional antibiotics like ampicillin. For instance, derivatives related to this compound demonstrated antibacterial activity against both Gram-positive and Gram-negative bacteria, with minimum inhibitory concentrations (MICs) significantly lower than those of established antibiotics .
  • Anticancer Effects :
    • Preliminary studies suggest that this compound may possess anticancer properties, particularly in inhibiting cell proliferation in various cancer cell lines. For example, compounds with similar structural features have been tested against tumor cell lines such as Huh7 (hepatocellular carcinoma) and Caco2 (colorectal adenocarcinoma), showing IC50 values below 10 μM, indicating potent activity against these cancer types .

Table 1: Summary of Biological Activities

Activity TypeDescriptionReference
Anti-inflammatoryInhibits MMPs leading to reduced inflammation
AntimicrobialEffective against Gram-positive and Gram-negative bacteria
AnticancerInhibits proliferation in various cancer cell lines

Case Study: Antimicrobial Activity

A study evaluating the antibacterial activity of related thiazolidin derivatives found that several compounds exhibited MIC values ranging from 0.004 mg/mL to 0.03 mg/mL against sensitive bacterial strains such as Enterobacter cloacae while demonstrating resistance against Escherichia coli . The findings suggest that structural modifications can enhance the antibacterial potency of these compounds.

Case Study: Anticancer Activity

In vitro studies on thiazolidin derivatives indicated significant inhibition of cell growth in cancer cell lines, with one study reporting an IC50 of 6 μM for a closely related compound against Caco2 cells . These results highlight the potential for further development of this class of compounds as anticancer agents.

The proposed mechanism involves interaction with specific biological targets such as enzymes or receptors. Techniques like docking studies have been employed to elucidate binding affinities and mechanisms, providing insights into how these compounds exert their biological effects.

Comparaison Avec Des Composés Similaires

Key Observations :

  • The 4-hydroxy-3-methoxybenzylidene group in the target compound enhances polarity and hydrogen-bonding capacity compared to halogenated (e.g., –F in ) or purely aromatic substituents (e.g., phenylimino in ).
  • The acetamide group at N3 is conserved in many analogs but varies in its attachment to heterocycles (e.g., quinazolinone in ), influencing solubility and target selectivity.

Physicochemical Properties

  • Solubility: The hydroxyl and methoxy groups improve water solubility compared to non-polar analogs (e.g., ), but the thioxo group (–C=S) may reduce it slightly .
  • Crystallinity : Hydrogen-bonding networks (e.g., O–H⋯O and N–H⋯S) likely stabilize the crystal lattice, as seen in Etter’s graph-set analysis . This contrasts with halogenated analogs (e.g., ), where C–F⋯H interactions dominate.

Méthodes De Préparation

Cyclization of Thiosemicarbazide Derivatives

The reaction of 4-phenyl-3-thiosemicarbazide with ethyl 2-bromoacetate in ethanol under reflux conditions generates the thiazolidinone scaffold (yields: 70–93%). For the target compound, modification of this method involves substituting the phenyl group with a 4-acetamidophenyl moiety. Specifically, N-(4-aminophenyl)acetamide is reacted with carbon disulfide in alkaline conditions to form the corresponding thiosemicarbazide, followed by cyclization with bromoacetyl bromide in dichloromethane.

Functionalization of the Aromatic Acetamide Side Chain

The N-(4-phenyl)acetamide group is introduced via sequential nucleophilic acyl substitution and reduction:

Acetylation of 4-Nitroaniline

4-Nitroaniline reacts with acetic anhydride in pyridine at 40°C for 2 hours, yielding N-(4-nitrophenyl)acetamide (93% yield). Catalytic hydrogenation (H₂, 10% Pd/C, ethanol) reduces the nitro group to an amine, producing N-(4-aminophenyl)acetamide with >99% conversion.

Coupling to the Thiazolidinone Nitrogen

The amine undergoes nucleophilic displacement with 3-bromo-5-(4-hydroxy-3-methoxybenzylidene)-2-thioxothiazolidin-4-one in DMF at 60°C for 12 hours. Triethylamine (3 equivalents) neutralizes HBr byproducts, driving the reaction to 89% completion.

Optimization of Reaction Conditions

Critical parameters influencing yield and purity include:

Solvent Systems

  • Ethanol-DMF (3:1): Enhances solubility of benzylidene intermediates during recrystallization.
  • Dichloromethane: Preferred for bromoacetyl bromide-mediated cyclization due to low nucleophilicity.

Temperature Control

  • 78°C: Optimal for Knoevenagel condensation without epimerization.
  • 0–5°C: Essential for precipitating pure (Z)-isomers during workup.

Impurity Management

Co-products like (E)-isomers and dimerized thiazolidinones are removed via:

  • Silica gel chromatography (hexane:EtOAc 4:1 → 1:2 gradient)
  • Recrystallization from ethanol-DMF (3:1), reducing impurities to <0.4%.

Spectroscopic Characterization and Quality Control

NMR Analysis

  • ¹H NMR (400 MHz, DMSO-d₆): δ 10.12 (s, 1H, NH), 8.21 (s, 1H, benzylidene CH), 7.68–7.12 (m, 4H, aromatic), 3.89 (s, 3H, OCH₃), 2.08 (s, 3H, COCH₃).
  • ¹³C NMR: 198.4 (C=S), 173.1 (C=O), 151.2 (benzylidene C), 128.7–114.3 (aromatic carbons).

Chromatographic Purity

HPLC (C18 column, MeCN:H₂O 55:45) shows 98.2% purity at 254 nm, with retention time 12.4 minutes.

Comparative Analysis of Synthetic Routes

Method Yield (%) Purity (%) Reaction Time (h)
Thiosemicarbazide 78 95 14
Knoevenagel 85 98 8
Patent route 89 99 18

The patent route achieves superior yield and purity but requires longer reaction times due to stringent impurity removal protocols.

Industrial-Scale Production Considerations

Continuous Flow Synthesis

Microreactor systems operating at 100 mL/min reduce reaction time by 40% compared to batch processes.

Solvent Recycling

Ethanol is recovered via fractional distillation (95% recovery rate), lowering production costs by 22%.

Q & A

Q. Q1. What are the key challenges in synthesizing (Z)-N-(4-(5-(4-hydroxy-3-methoxybenzylidene)-4-oxo-2-thioxothiazolidin-3-yl)phenyl)acetamide, and how can reaction conditions be optimized?

Basic Synthesis Steps : The compound is synthesized via multi-step reactions starting from 5-(4-hydroxy-3-methoxybenzylidene)-2,4-thiazolidinedione. A typical procedure involves coupling with chloroacetylated intermediates in dimethylformamide (DMF) under basic conditions (e.g., potassium carbonate) at room temperature. Reaction progress is monitored via TLC, and the product is isolated by precipitation .

Advanced Optimization :
Critical parameters include:

  • Solvent choice : DMF is preferred due to its polarity and ability to stabilize intermediates, but alternatives like acetonitrile may reduce side reactions.
  • Temperature control : Room temperature minimizes decomposition of the thioxothiazolidinone core.
  • Stoichiometry : A 1:1.5 molar ratio of thiazolidinedione to chloroacetylated precursor ensures high yields (~70–85%) .
    Contradictions in yield reports (e.g., 65% vs. 85%) may arise from variations in purification methods (e.g., column chromatography vs. recrystallization) .

Structural Characterization

Q. Q2. How can X-ray crystallography and computational methods resolve ambiguities in the Z-configuration of the benzylidene moiety?

Basic Characterization : 1H NMR and IR spectroscopy confirm the presence of key functional groups (e.g., acetamide C=O at ~1680 cm⁻¹, thioxo S-H stretch at ~2550 cm⁻¹) .

Q. Advanced Analysis :

  • X-ray crystallography : SHELX programs (e.g., SHELXL) are used for refinement. The Z-configuration is confirmed by the dihedral angle between the benzylidene and thiazolidinone planes (<10°) .
  • DFT calculations : Molecular geometry optimization at the B3LYP/6-31G(d) level validates intramolecular hydrogen bonding (e.g., O-H···S) stabilizing the Z-isomer .

Biological Activity and Mechanisms

Q. Q3. What in vitro assays are most suitable for evaluating this compound’s hypoglycemic activity, and how do results compare to structurally related derivatives?

Basic Screening :

  • α-Glucosidase inhibition : IC50 values are determined spectrophotometrically using p-nitrophenyl glucopyranoside as a substrate. This compound shows IC50 = 12.3 µM, outperforming analogues without the 4-hydroxy-3-methoxybenzylidene group (IC50 > 50 µM) .

Q. Advanced Mechanistic Studies :

  • Molecular docking : AutoDock Vina simulations reveal strong binding to α-glucosidase (ΔG = -9.2 kcal/mol), with key interactions involving the thioxothiazolidinone sulfur and active-site residues ASP349 and ARG439 .
  • Contradictions in activity data : Discrepancies between in vitro and cell-based assays (e.g., HepG2 cells) may arise from differential membrane permeability, requiring logP optimization .

Data Contradiction and Reproducibility

Q. Q4. How can researchers reconcile conflicting reports on the stability of this compound under acidic conditions?

Basic Stability Profile : The compound is stable in neutral buffers but degrades at pH < 4, with a half-life of 2.3 hours at pH 3.0 (HPLC monitoring) .

Q. Advanced Resolution Strategies :

  • Controlled hydrolysis studies : Degradation products (e.g., 4-hydroxy-3-methoxybenzoic acid) are identified via LC-MS, suggesting cleavage of the benzylidene-thiazolidinone bond.
  • Contradiction source : Variability in stability assays may stem from differences in buffer composition (e.g., phosphate vs. acetate buffers) or temperature control (±2°C tolerance) .

Computational and Experimental Synergy

Q. Q5. What hybrid approaches are effective for predicting and validating this compound’s pharmacokinetic properties?

Basic ADME Profiling :

  • Lipophilicity : Experimental logP = 2.1 (shake-flask method) aligns with predicted values (ChemAxon: 2.3).
  • Metabolic stability : Microsomal assays show 40% remaining after 30 minutes, indicating moderate hepatic clearance .

Q. Advanced Integration :

  • QSAR models : Use of 3D descriptors (e.g., WHIM, GETAWAY) improves correlation between structure and permeability (R² = 0.89).
  • Machine learning : Random Forest models trained on thiazolidinone datasets predict CYP3A4-mediated metabolism with 82% accuracy, guiding structural modifications .

Crystallographic and Supramolecular Analysis

Q. Q6. How do intermolecular interactions influence the solid-state properties of this compound?

Basic Crystal Packing : X-ray data reveal a monoclinic P21/c space group with π-π stacking (3.8 Å) between benzylidene rings and hydrogen-bonded dimers (N-H···O=C) .

Q. Advanced Graph-Set Analysis :

  • R²₂(8) motifs : Carboxamide-thioxo hydrogen bonds form infinite chains, contributing to thermal stability (DSC melting point = 218°C).
  • Impact on solubility : Tight packing reduces aqueous solubility (<0.1 mg/mL), necessitating co-crystallization with cyclodextrins for formulation .

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.